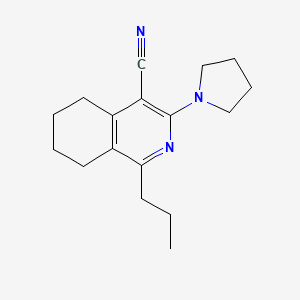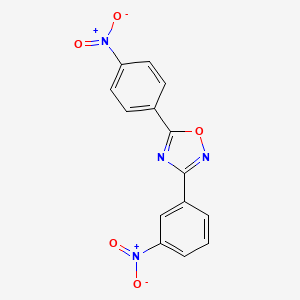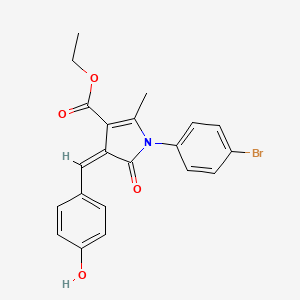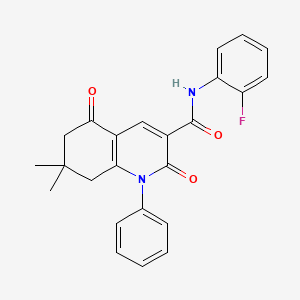![molecular formula C19H10ClF4N3 B11618398 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11618398.png)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
准备方法
合成路线和反应条件
2-(4-氯苯基)-5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶的合成通常涉及多步有机反应。起始原料通常包括取代的苯胺和卤代芳香族化合物。关键步骤可能包括:
吡唑环的形成: 这可以通过涉及肼和1,3-二酮的环化反应实现。
嘧啶环的形成: 这一步可能涉及与合适的试剂(如甲酰胺或酰胺)的缩合反应。
取代基的引入: 氯苯基、氟苯基和三氟甲基通过使用卤代前体和合适的催化剂的各种取代反应引入。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线以提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选以及先进的纯化技术,如色谱法和重结晶。
化学反应分析
反应类型
2-(4-氯苯基)-5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶可以发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化以引入额外的官能团。
还原: 还原反应可用于修饰芳环或还原存在的任何硝基。
取代: 亲核或亲电取代反应可用于引入或取代芳环上的取代基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 通常使用卤代前体和钯碳 (Pd/C) 等催化剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化的衍生物,而取代反应可能会引入新的官能团,例如烷基或芳基。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构建模块。
生物学: 它可能表现出生物活性,例如酶抑制或受体结合,使其成为药物发现的候选药物。
医学: 该化合物可以用于研究其治疗癌症或炎症等疾病的潜在治疗作用。
工业: 它可能在开发新材料或作为化学反应催化剂方面找到应用。
作用机制
2-(4-氯苯基)-5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶的作用机制将取决于其特定的生物靶标。潜在的机制包括:
酶抑制: 该化合物可能通过与活性位点结合来抑制特定的酶。
受体结合: 它可能与细胞受体相互作用,调节其活性并触发下游信号通路。
分子靶标和途径: 涉及的具体分子靶标和途径需要通过实验研究来确定。
相似化合物的比较
类似化合物
2-(4-氯苯基)-5-(4-氟苯基)吡唑并[1,5-a]嘧啶: 缺少三氟甲基。
2-(4-氯苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶: 缺少氟苯基。
5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶: 缺少氯苯基。
独特性
2-(4-氯苯基)-5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶中三氟甲基的存在可能会增强其亲脂性和代谢稳定性,与类似化合物相比,可能会导致改善的生物活性
属性
分子式 |
C19H10ClF4N3 |
|---|---|
分子量 |
391.7 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H10ClF4N3/c20-13-5-1-12(2-6-13)16-10-18-25-15(11-3-7-14(21)8-4-11)9-17(19(22,23)24)27(18)26-16/h1-10H |
InChI 键 |
DKJBJFWKILPTLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618316.png)
![(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11618319.png)
![7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11618327.png)
![cyclopropyl[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11618338.png)
![Butyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11618343.png)
![(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11618350.png)

![dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618358.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11618365.png)
methanethione](/img/structure/B11618368.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618374.png)

